2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)naphthalen-1-ol
Description
This compound features a highly complex polycyclic framework with a fused thia- and pentazatetracyclic core (10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl) substituted with tetramethyl groups at positions 12 and 12. The naphthalen-1-ol moiety is attached at position 4 of the tetracyclic system. The naphthalen-1-ol group introduces a planar aromatic system with a hydroxyl group, which may confer hydrogen-bonding capabilities. Structural elucidation of such compounds often relies on X-ray crystallography, as indicated by the widespread use of SHELX programs for small-molecule refinement .
Properties
IUPAC Name |
2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-23(2)11-16-17-21-26-20(15-10-9-13-7-5-6-8-14(13)18(15)30)27-29(21)12-25-22(17)31-19(16)24(3,4)28-23/h5-10,12,28,30H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNLBWGWSAHPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=C(C6=CC=CC=C6C=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)naphthalen-1-ol involves multiple steps. One common method includes the Diels-Alder reaction, where myrcene and 3-methyl-3-penten-2-one react in the presence of aluminum chloride, followed by cyclization with phosphoric acid . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
- Structure: Shares the same thia- and azatetracyclic core but substitutes the naphthalen-1-ol group with a phenol moiety.
- Key Differences: The absence of tetramethyl groups reduces steric hindrance. The phenol group (vs.
- Applications: Reported under synonyms like CHEMBL572372, suggesting its inclusion in drug discovery databases .
13-Methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),8,11(16),12,14-pentaen-2-one
- Structure : Contains a triazatricyclic system with a methoxy group and ketone functionality.
- Key Differences :
Naphthalene-Based Analogues
14,14-Dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one
- Structure : Features a naphthalen-2-yl group instead of naphthalen-1-ol, with a diazatricyclic core and ketone.
- Key Differences: Position of the naphthalene substituent (2-yl vs. 1-ol) affects molecular dipole and π-π stacking interactions. The ketone group may participate in hydrogen bonding but lacks the acidity of a phenolic -OH .
- Safety Profile : Classified as unstable and flammable, requiring stringent storage conditions .
Substituent and Functional Group Variations
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Structure : Hexaazatricyclic system with methoxyphenyl and phenyl substituents.
- Key Differences: Higher nitrogen content (6 vs. Methoxy and phenyl groups contribute to steric bulk, similar to the tetramethyl groups in the target compound .
Comparative Data Table
*Calculated based on structural similarity; exact value requires experimental confirmation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
